Clondronate(2-)

Description

Historical Context of Bisphosphonate Research and Clodronate (2-) Discovery

The journey of bisphosphonates from industrial chemicals to therapeutic agents is a compelling narrative of scientific discovery. nih.gov Originally synthesized in the 1800s, these compounds were initially used for their ability to prevent the formation of calcium carbonate scale. wikipedia.orgjci.org The pivotal shift towards biomedical research occurred in the 1960s, driven by studies on inorganic pyrophosphate (PPi), a natural regulator of calcification. nih.govnih.gov Researchers were seeking stable analogs of PPi that could resist enzymatic breakdown and were investigating their effects on calcium phosphate (B84403) crystals. nih.govunl.pt

This line of inquiry led to the realization that bisphosphonates, including clodronate, could not only inhibit the formation but also the dissolution of hydroxyapatite (B223615) crystals, the primary mineral component of bone. jci.orgnih.gov The first significant publications detailing the biological effects of bisphosphonates, then called diphosphonates, emerged in 1969. nih.govunl.pt These early studies demonstrated the potential of compounds like etidronate and clodronate to influence calcification processes. nih.gov Clodronate, along with etidronate, was among the first generation of bisphosphonates to be successfully used in clinical settings in the 1970s and 1980s. wikipedia.orgjci.org

Academic Significance of Clodronate (2-) as a Research Tool

Clodronate(2-)'s significance in academic research extends beyond its therapeutic applications, primarily due to its use in liposomal formulations to selectively deplete macrophages. ahajournals.orguzh.chmdpi.com Liposomes containing clodronate are readily taken up by phagocytic cells like macrophages. ahajournals.org Once inside the cell, the liposome (B1194612) is broken down by lysosomal enzymes, releasing the clodronate, which then induces apoptosis (programmed cell death) in the macrophage. ahajournals.orgmdpi.com This "liposome-mediated macrophage suicide" technique has become a valuable tool for researchers studying the roles of macrophages in a wide array of physiological and pathological processes. mdpi.comnih.gov

The ability to deplete specific macrophage populations in a temporally controlled manner has allowed for in-depth investigation into their functions in:

Immunology: Understanding the role of macrophages in immune responses, autoimmunity, and transplantation. nih.govrupress.org

Cancer Research: Investigating the contribution of tumor-associated macrophages (TAMs) to tumor growth, angiogenesis, and metastasis. mdpi.comuzh.ch

Inflammatory Diseases: Elucidating the involvement of macrophages in conditions like arthritis and inflammatory bowel disease. mdpi.commdpi.com

Neuroinflammation: Studying the role of macrophages in the central nervous system. rupress.org

Vascular Biology: Researching the involvement of macrophages in processes like neointimal formation after arterial injury. ahajournals.org

Recent studies have also highlighted that the effects of clodronate liposomes may not be limited to macrophage depletion, with evidence suggesting they can also "stun" neutrophils, inhibiting their pro-inflammatory functions. rupress.org This adds another layer of complexity and a new avenue of investigation for researchers using this tool. Furthermore, clodronate is being explored as a research tool to investigate ATP exocytosis in purinergic transmission due to its potential to act as a vesicular nucleotide transporter (VNUT) inhibitor. mdpi.comfrontiersin.org

Classification of Clodronate (2-) within the Bisphosphonate Class

Bisphosphonates are synthetic analogs of pyrophosphate, characterized by a P-C-P backbone. pharmgkb.orgnih.gov This structure gives them a high affinity for bone mineral. wikipedia.orghres.ca They are broadly categorized into two main classes based on the chemical structure of their side chains (R2) and their distinct mechanisms of action: non-nitrogenous bisphosphonates and nitrogen-containing bisphosphonates. pharmgkb.orgnews-medical.netnews-medical.net

Clodronate(2-) belongs to the first-generation, non-nitrogenous class of bisphosphonates. news-medical.netnews-medical.netpatsnap.com

| Classification | Examples | General Mechanism of Action |

| Non-Nitrogenous Bisphosphonates | Clodronate, Etidronate, Tiludronate | Metabolized into cytotoxic ATP analogs, leading to osteoclast apoptosis. pharmgkb.orgnews-medical.netnih.gov |

| Nitrogen-Containing Bisphosphonates | Alendronate, Pamidronate, Risedronate, Zoledronate | Inhibit the enzyme farnesyl pyrophosphate synthase (FPPS) in the mevalonate (B85504) pathway, disrupting osteoclast function and survival. pharmgkb.orgnews-medical.netnih.gov |

The non-nitrogenous bisphosphonates, including clodronate, exert their effects by being metabolized within the osteoclast into non-hydrolyzable analogs of adenosine (B11128) triphosphate (ATP). pharmgkb.orgpatsnap.comnih.gov These molecules interfere with cellular energy metabolism and induce apoptosis in osteoclasts, the cells responsible for bone resorption. pharmgkb.orgwikipedia.org In contrast, the more potent nitrogen-containing bisphosphonates are not metabolized in this way but instead inhibit a key enzyme in the mevalonate pathway, which is crucial for osteoclast function and survival. pharmgkb.orgnih.gov

The following table provides a comparative overview of different bisphosphonates, highlighting the position of Clodronate.

| Compound | Class | Relative Potency |

| Etidronate | Non-Nitrogenous | 1 |

| Clodronate | Non-Nitrogenous | 10 |

| Tiludronate | Non-Nitrogenous | 10 |

| Pamidronate | Nitrogen-Containing | 100 |

| Alendronate | Nitrogen-Containing | 500 |

| Ibandronate | Nitrogen-Containing | 1000 |

| Risedronate | Nitrogen-Containing | 2000 |

| Zoledronate | Nitrogen-Containing | 10000 |

Relative potency is based on etidronate as a reference point of 1. iorg.co.in

Structure

3D Structure

Properties

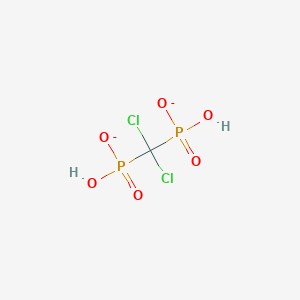

Molecular Formula |

CH2Cl2O6P2-2 |

|---|---|

Molecular Weight |

242.87 g/mol |

IUPAC Name |

[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate |

InChI |

InChI=1S/CH4Cl2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9)/p-2 |

InChI Key |

ACSIXWWBWUQEHA-UHFFFAOYSA-L |

SMILES |

C(P(=O)(O)[O-])(P(=O)(O)[O-])(Cl)Cl |

Canonical SMILES |

C(P(=O)(O)[O-])(P(=O)(O)[O-])(Cl)Cl |

Synonyms |

Acid, Clodronic Acid, Dichloromethanediphosphonic Biphosphonate, Dichloromethylene Bonefos Cl2MDP Clodronate Clodronate Disodium Clodronate Sodium Clodronic Acid Dichloromethane Diphosphonate Dichloromethanediphosphonate Dichloromethanediphosphonic Acid Dichloromethylene Biphosphonate Dichloromethylene Diphosphonate Dichloromethylenebisphosphonate Diphosphonate, Dichloromethane Diphosphonate, Dichloromethylene Disodium, Clodronate Sodium, Clodronate |

Origin of Product |

United States |

Molecular Mechanisms of Action of Clodronate 2

Intracellular Metabolism of Clodronate (2-)

Once internalized by cells, particularly phagocytic cells like macrophages and osteoclasts, clodronate(2-) undergoes a critical metabolic transformation. nih.gov This process is central to its pharmacological activity.

Formation of β,γ-Dichloromethylene Adenosine (B11128) Triphosphate (AppCCl2p)

The key step in the intracellular metabolism of clodronate(2-) is its conversion into adenosine 5'-(β,γ-dichloromethylene) triphosphate, abbreviated as AppCCl2p. nih.govnih.gov This molecule is a non-hydrolyzable analog of ATP, meaning it cannot be broken down by enzymes to release energy. nih.govresearchgate.net Studies have shown that a significant portion, between 30-55%, of the clodronate(2-) that enters a macrophage is metabolized into AppCCl2p. nih.gov This accumulation occurs within the first 12 hours of the cell's exposure to clodronate(2-). nih.gov The formation of this cytotoxic metabolite has been observed in various cell types capable of internalizing the drug, including rabbit osteoclasts and rat peritoneal macrophages. nih.govnih.gov The presence of AppCCl2p has been confirmed in cell extracts using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-ESI-MS). nih.govnih.gov

The structural similarity of the P-C-P backbone of clodronate(2-) to the P-O-P backbone of pyrophosphate allows it to be mistakenly recognized by cellular enzymes.

Role of Class II Aminoacyl-tRNA Synthetases in Metabolism

The enzymatic machinery responsible for the conversion of clodronate(2-) to AppCCl2p involves Class II aminoacyl-tRNA synthetases. These enzymes normally catalyze the attachment of amino acids to their corresponding transfer RNA (tRNA) molecules, a crucial step in protein synthesis. wikipedia.orgnih.gov In a side reaction, these synthetases can mistakenly use clodronate(2-) instead of pyrophosphate, leading to the condensation of clodronate(2-) with adenosine monophosphate (AMP) to form the toxic AppCCl2p metabolite. researchgate.net This metabolic error is a pivotal event in the mechanism of action of clodronate(2-).

Disruption of Cellular Energetics and ATP-Dependent Pathways

The accumulation of AppCCl2p within the cell has profound consequences for cellular energy metabolism. By acting as a stable, non-functional mimic of ATP, AppCCl2p interferes with critical ATP-dependent processes.

Inhibition of ADP/ATP Translocase

A primary target of AppCCl2p is the ADP/ATP translocase, also known as the adenine (B156593) nucleotide translocase (ANT). nih.govnih.gov This protein is located in the inner mitochondrial membrane and is responsible for the vital exchange of adenosine diphosphate (B83284) (ADP) from the cytoplasm for ATP produced within the mitochondria. nih.govresearchgate.net AppCCl2p competitively inhibits this translocase, effectively blocking the transport of ATP out of the mitochondria and into the cytoplasm where it is needed to power cellular activities. nih.govresearchgate.net This inhibition is dose-dependent. nih.gov The blockage of the ADP/ATP translocase leads to a depletion of cytoplasmic ATP and a buildup of ATP within the mitochondria.

Cellular Apoptosis Induction

The culmination of the metabolic and energetic disruptions caused by clodronate(2-) is the induction of cellular apoptosis, or programmed cell death. nih.govrupress.org The formation of AppCCl2p and its subsequent inhibition of the ADP/ATP translocase are considered the primary mechanisms leading to apoptosis in cells like osteoclasts and macrophages. nih.govnih.gov The collapse of the mitochondrial membrane potential is a key step in initiating this process. nih.gov Studies have demonstrated that both clodronate(2-) and its metabolite AppCCl2p can induce apoptosis in isolated osteoclasts. nih.govnih.gov While the apoptotic effects are well-documented, some research suggests that at least in vitro, the bioeffects of clodronate on osteoclastic cells may be reversible. nih.gov

Table of Research Findings on Clodronate(2-) Mechanisms

| Finding | Cell Type(s) | Key Method(s) | Implication |

| Intracellular metabolism to AppCCl2p | Macrophages, Osteoclasts | HPLC-ESI-MS | Clodronate(2-) acts as a prodrug. nih.govnih.gov |

| Inhibition of ADP/ATP translocase | Isolated mitochondria, Osteoclasts | Oxygen consumption assays, Mitochondrial fractionation | Disrupts cellular energy supply. nih.govresearchgate.net |

| Collapse of mitochondrial membrane potential | Osteoclasts | Rhodamine 123 fluorescence | Triggers apoptosis. nih.govresearchgate.net |

| Induction of apoptosis | Osteoclasts, Macrophages | DNA ladder analysis, TEM, Annexin V staining | The ultimate cytotoxic effect of clodronate(2-). nih.govnih.govnih.gov |

Pathways Leading to Programmed Cell Death

Clodronate(2-), a non-nitrogen-containing bisphosphonate, induces programmed cell death, or apoptosis, through a distinct intracellular mechanism. aacrjournals.orgnih.govmerckmillipore.com Unlike nitrogen-containing bisphosphonates, clodronate's cytotoxic effects are a result of its metabolic conversion into a toxic analogue of adenosine triphosphate (ATP). aacrjournals.orgpatsnap.compharmgkb.org

Once internalized by cells, particularly phagocytic cells like osteoclasts and macrophages, clodronate is metabolized by aminoacyl-tRNA synthetases. pnas.orgnih.govmdpi.com This process leads to the formation of a non-hydrolyzable ATP metabolite, adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl2p). aacrjournals.orgpatsnap.comnih.gov This toxic metabolite accumulates in the cytosol and interferes with essential cellular processes that are dependent on ATP. aacrjournals.orgpatsnap.com

A primary target of AppCCl2p is the mitochondrial ADP/ATP translocase, a key protein responsible for transporting ADP into and ATP out of the mitochondria. merckmillipore.comiiarjournals.orgpharmgkb.org By competitively inhibiting this translocase, the clodronate metabolite disrupts mitochondrial energy metabolism. pharmgkb.orgbenthamdirect.com This inhibition leads to a collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome C into the cytosol, ultimately triggering the apoptotic cascade. pharmgkb.orgresearchgate.netclodrosome.com Studies have shown that the induction of apoptosis by clodronate is a late event, becoming prominent after 24 hours of exposure. researchgate.net

The process of clodronate-induced apoptosis can be summarized in the following steps:

Internalization: Clodronate is taken up by cells, primarily through endocytosis. patsnap.com

Metabolic Conversion: Intracellularly, clodronate is converted to the toxic ATP analog, AppCCl2p. aacrjournals.orgnih.govnih.gov

Mitochondrial Dysfunction: AppCCl2p inhibits the mitochondrial ADP/ATP translocase, leading to a disruption of mitochondrial function. merckmillipore.compharmgkb.orgclodrosome.com

Apoptosis Induction: The compromised mitochondrial integrity initiates the caspase cascade, leading to programmed cell death. aacrjournals.orgresearchgate.netnih.gov

Cellular and Subcellular Targets of Clodronate 2 in Research Models

Macrophage-Specific Effects

Clodronate, particularly when encapsulated in liposomes, is a potent agent for targeting and depleting macrophages in various tissues. This "liposome-mediated macrophage suicide" technique has become a cornerstone in immunology research for understanding the diverse roles of macrophages in health and disease. mdpi.comnih.gov

The specificity of clodronate for macrophages is largely due to the phagocytic nature of these cells. When clodronate is encapsulated within liposomes, these lipid vesicles are recognized as foreign particles by macrophages and are subsequently engulfed through phagocytosis. nih.govencapsula.com This process is a key mechanism of the innate immune system, designed to clear pathogens and cellular debris. mdpi.com

Once the liposome (B1194612) is internalized within the macrophage, it fuses with endocytic vesicles and lysosomes, forming a phagolysosome. biorxiv.orgacs.org The acidic environment and hydrolytic enzymes within the phagolysosome break down the liposomal membrane, releasing the encapsulated clodronate directly into the cytosol of the macrophage. encapsula.com Free, non-encapsulated clodronate cannot readily cross the cell membrane, making liposomal delivery a crucial aspect of its macrophage-targeting efficacy. encapsula.com Inside the cell, clodronate is metabolized into adenosine-5'-[β,γ-dichloromethylene] triphosphate (AppCCl2p), a non-hydrolyzable and cytotoxic analog of ATP. nih.govpatsnap.com This metabolite induces irreversible metabolic damage, ultimately leading to apoptosis, or programmed cell death, of the macrophage. nih.gov

The use of clodronate-containing liposomes is a well-established and effective method for achieving substantial macrophage depletion in vivo within 24 to 48 hours with a single dose. nih.gov This technique is widely employed to investigate the in vivo functions of macrophages in a variety of research models, including studies on autoimmunity, cancer, infections, and neuroinflammation. nih.govrupress.org

The route of administration of clodronate liposomes determines which macrophage populations are targeted. mdpi.com For instance, intravenous injection is effective for depleting macrophages in the liver (Kupffer cells), spleen, and bone marrow. mdpi.comrupress.org Intraperitoneal injection targets peritoneal macrophages, while subcutaneous administration can deplete macrophages in the draining lymph nodes. mdpi.com Local applications, such as intranasal or intracerebral injections, allow for the targeted depletion of tissue-specific macrophage populations in the lungs or brain, respectively. mdpi.comrupress.org This versatility allows researchers to study the roles of distinct macrophage populations in various physiological and pathological processes. springernature.com

| Administration Route | Primary Macrophage Populations Targeted |

| Intravenous (i.v.) | Kupffer cells (liver), spleen macrophages, bone marrow macrophages. mdpi.comrupress.org |

| Intraperitoneal (i.p.) | Peritoneal macrophages. mdpi.com |

| Subcutaneous (s.c.) | Macrophages of the draining lymph nodes. mdpi.com |

| Intranasal | Alveolar macrophages (lungs). mdpi.com |

| Intraarticular | Synovial macrophages. mdpi.com |

Clodronate-mediated macrophage depletion is generally considered non-selective for specific macrophage phenotypes, affecting both pro-inflammatory M1 and anti-inflammatory M2 macrophages. nih.gov However, the net effect of this depletion can vary depending on the context and timing of administration.

In a mouse model of colon cancer, clodronate liposome administration decreased the expression of markers associated with both M1 (e.g., IL-6) and M2 (e.g., IL-10, IL-13, TGFβ, CCL17) macrophages in the colon tissue. nih.govphysiology.org This non-specific reduction in both macrophage populations was associated with reduced tumorigenesis. nih.gov Similarly, in a model of Parkinson's disease, clodronate liposomes were found to primarily deplete M1 macrophages, which in turn suppressed neuroinflammation and dopaminergic neurodegeneration. frontiersin.org

Conversely, in a model of cytokine storm syndrome, the timing of clodronate administration had a significant impact on the M1/M2 balance. Early administration led to a decrease in M1-like and an increase in M2-like macrophages, while late treatment resulted in a strong bias towards an M1 pro-inflammatory phenotype. frontiersin.org In a kidney injury model, clodronate liposome treatment depleted both M1 and M2 macrophages, but the relative reduction of the M2 marker arginase-1 was significantly greater than that of the M1 marker iNOS, suggesting a preferential, though not exclusive, impact on M2 cells in that context. plos.org

Macrophage Depletion Strategies and Methodologies

Osteoclast Interactions

Clodronate is a potent inhibitor of osteoclast-mediated bone resorption, a key process in various bone diseases. patsnap.com Its effects on osteoclasts are multifaceted, involving both the inhibition of their function and the modulation of their development.

Osteoclasts, the cells responsible for breaking down bone tissue, internalize clodronate through endocytosis, particularly at sites of active bone resorption where the drug preferentially accumulates. patsnap.comscirp.org Similar to its action in macrophages, clodronate is metabolized within osteoclasts into the non-hydrolyzable ATP analog, AppCCl2p. nih.govpatsnap.com This metabolite accumulates intracellularly and disrupts essential ATP-dependent cellular processes, leading to osteoclast apoptosis and a subsequent reduction in their numbers and activity. patsnap.comscirp.org

The inhibition of the ADP/ATP translocase by AppCCl2p is a likely mechanism by which clodronate induces osteoclast apoptosis and inhibits bone resorption. nih.govscirp.orgnih.gov This ultimately helps to maintain bone density and structural integrity. patsnap.com Research has shown that the effects of clodronate on osteoclastic function can be reversible, as the addition of ATP to the culture medium can inhibit the biological actions of clodronate. nih.govnih.gov

Clodronate has been shown to inhibit both the proliferation and differentiation of cells within the osteoclastic lineage. nih.govnih.gov In vitro studies using human preosteoclastic cell lines and primary cultures of human osteoclast-like cells have demonstrated that clodronate treatment leads to apoptosis and a reduction in intracellular ATP levels. nih.gov

Morphological and Ultrastructural Changes in Osteoclasts

Clodronate induces significant morphological and ultrastructural alterations in osteoclasts, ultimately leading to their apoptosis. scirp.org In research models, treatment with clodronate results in a marked decrease in the number of osteoclast-like cells. madridge.org Microscopic examination reveals the disappearance of large, multinucleated osteoclast-like cells. While some smaller, mononucleated TRAP-positive cells may persist, the characteristic large, multinucleated cells are significantly diminished. madridge.org

Scanning electron microscopy has shown that clodronate treatment causes osteoclasts to undergo morphological changes associated with apoptotic cell death. d-nb.info These changes are consistent with the mechanism by which clodronate, a non-nitrogen-containing bisphosphonate, is metabolized within the cell to a non-hydrolyzable ATP analog, AppCCl2p. annexpublishers.comnih.gov This metabolite is cytotoxic and leads to the induction of apoptosis. madridge.orgd-nb.info Ultrastructural studies have detailed these apoptotic features, including characteristic changes in the nucleus and the degradation of cellular organelles. scirp.org

Interestingly, the presence of Receptor Activator of Nuclear Factor-kappa B Ligand (RANKL), a key cytokine in osteoclast formation and survival, can partially counteract the effects of clodronate. RANKL has been shown to rescue osteoclasts from the morphological changes and apoptosis induced by clodronate. d-nb.info

The table below summarizes the key morphological and ultrastructural changes observed in osteoclasts following clodronate treatment in research models.

| Feature | Observation | Reference(s) |

| Cell Number | Significant decrease in osteoclast-like cell number. | scirp.orgmadridge.org |

| Cell Size & Nucleation | Disappearance of large, multinucleated osteoclast-like cells; persistence of smaller, mononucleated TRAP-positive cells. | madridge.org |

| Apoptosis | Induction of apoptosis with characteristic morphological and ultrastructural changes (e.g., nuclear changes, organelle degradation). | scirp.orgd-nb.info |

| RANKL Interaction | RANKL can partially rescue osteoclasts from clodronate-induced morphological changes and apoptosis. | d-nb.info |

Research Methodologies for Studying Clodronate 2

In Vitro Cellular Assays

In vitro assays are fundamental to understanding the cellular and molecular mechanisms of clodronate. These assays utilize cultured cells to provide a controlled environment for studying the direct effects of the compound.

A variety of well-characterized cell lines are employed in clodronate research to model different biological systems and disease states.

Macrophage-like Cell Lines (J774, RAW 264.7, THP-1): Murine macrophage-like cell lines, such as J774 and RAW 264.7, are frequently used to study the effects of clodronate on macrophage function, including proliferation, viability, and cytokine secretion. nih.govnih.govresearchgate.net The human monocyte-like cell line, THP-1, is also utilized, particularly in studies related to angiogenesis, where activated macrophages are assessed for their production of pro-angiogenic cytokines. nih.gov The "liposome-mediated macrophage suicide" technique, which involves the use of clodronate-containing liposomes to induce apoptosis, is a key methodology in macrophage research. mdpi.com

Osteoblast-like and Osteosarcoma Cell Lines (MG-63): The human osteosarcoma cell line MG-63 is a common model for osteoblasts. ugr.esnih.gov It is used to investigate the impact of clodronate on osteoblast proliferation, differentiation, and the expression of genes crucial for bone formation. ugr.esnih.govmedsci.org Studies using MG-63 cells have shown that clodronate can be metabolized into a nonhydrolyzable ATP analog. nih.gov These cells are also used to explore the effects of clodronate on the expression of matrix metalloproteinases (MMPs) involved in tumor invasion. nih.gov

Ovarian Cancer Cell Lines (SKOV3): The human ovarian adenocarcinoma cell line SKOV3 is employed in cancer research to assess the direct effects of clodronate on tumor cells. nih.govresearchgate.net Studies with SKOV3 cells have investigated changes in cytokine secretion and cell viability in response to clodronate treatment. nih.gov This cell line is also used in co-culture experiments with macrophages to study the interactions within the tumor microenvironment. mdpi.com

Endothelial Cell Lines (RF24): The immortalized human umbilical vein endothelial cell line, RF24, is a key model for studying the effects of clodronate on angiogenesis. nih.govresearchgate.net Research with RF24 cells focuses on cell viability, migration, and the formation of capillary-like structures. nih.govresearchgate.net

Intestinal Epithelial Cell Lines (Caco-2): The human colorectal adenocarcinoma cell line, Caco-2, which differentiates into cells resembling intestinal enterocytes, is used to study the gastrointestinal effects of clodronate. nih.gov Research on Caco-2 cells investigates the uptake and metabolism of clodronate and its potential cytotoxicity to the intestinal epithelium. nih.gov

Preosteoclastic Cell Lines (FLG 29.1): The human preosteoclastic cell line FLG 29.1 is used to study the effects of clodronate on osteoclast proliferation, differentiation, and function. nih.gov

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

In clodronate research, the MTT assay is employed to determine the compound's effect on the viability and growth of various cell types. For instance, studies have used the MTT assay to evaluate the dose-dependent effects of clodronate on:

Endothelial cells (RF24) and ovarian cancer cells (SKOV3): Research has shown that clodronate can inhibit the growth of both endothelial and tumor cells, with IC50 values (the concentration required to inhibit growth by 50%) determined from MTT assay data. nih.gov

Osteoblast-like cells (MG-63): The MTT assay has been used to demonstrate that clodronate can have a stimulatory effect on the proliferation of MG-63 cells. ugr.esnih.gov

Thyroid cancer cell lines (ARO, SW579, WRO, TT): Studies have utilized the MTT assay to show that clodronate can decrease the growth of thyroid cancer cells in a dose-dependent manner. iiarjournals.org

Chondrosarcoma cell lines (HTB-94, CAL-78): The MTT assay has revealed that clodronate can reduce the viability of chondrosarcoma cells, particularly at higher concentrations and after longer incubation periods. nih.gov

Intestinal epithelial cells (Caco-2): The MTT assay has been used to assess the impact of clodronate and its derivatives on the viability of Caco-2 cells. nih.gov

| Cell Line | Assay | Observed Effect of Clodronate | Reference |

|---|---|---|---|

| RF24 (Endothelial) | MTT | Inhibited growth with an IC50 of 3.725 mM | nih.gov |

| SKOV3 (Ovarian Cancer) | MTT | Inhibited growth with an IC50 of 3.941 mM | nih.gov |

| MG-63 (Osteoblast-like) | MTT | Stimulated proliferation | ugr.esnih.gov |

| ARO, SW579, WRO, TT (Thyroid Cancer) | MTT | Decreased growth in a dose-dependent manner | iiarjournals.org |

| HTB-94, CAL-78 (Chondrosarcoma) | MTT | Reduced cell viability at high concentrations | nih.gov |

| Caco-2 (Intestinal Epithelial) | MTT | Little effect on viability | nih.gov |

Apoptosis, or programmed cell death, is a key mechanism by which clodronate exerts its effects on certain cell types. Several techniques are used to detect and quantify apoptosis.

DNA Laddering: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. researchgate.net When this fragmented DNA is analyzed by agarose (B213101) gel electrophoresis, it appears as a "ladder" of bands. This technique has been used to demonstrate that clodronate induces apoptosis in human preosteoclastic (FLG 29.1) and osteoclast-like (HOC) cells. nih.gov The characteristic DNA ladder was observed in cells treated with clodronate, and this effect could be reversed by the addition of ATP. nih.gov

Transmission Electron Microscopy (TEM): TEM provides ultrastructural details of cells, allowing for the identification of morphological changes characteristic of apoptosis, such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. TEM has been used to quantify the percentage of apoptotic cells in cultures of FLG 29.1 and HOC cells treated with clodronate. nih.govnih.gov This method confirmed the apoptotic effect of clodronate and its reversal by ATP. nih.gov TEM has also been used to observe the ultrastructural changes in Kupffer cells and other liver cells following clodronate administration in animal models. researchgate.net

These analyses focus on the changes in the levels of specific molecules and the activity of enzymes within the cell in response to clodronate.

Enzyme Activity: Clodronate can influence the activity of various enzymes. For example, studies have measured the activity of alkaline phosphatase (ALP), an enzyme involved in bone mineralization, using spectrophotometric assays. ugr.esnih.gov Research on MG-63 osteoblast-like cells found that low doses of clodronate significantly decreased ALP activity. ugr.esnih.gov Additionally, the activity of matrix metalloproteinase-2 (MMP-2), an enzyme involved in tissue remodeling, has been shown to be reduced by clodronate treatment in animal models of arterial injury. nih.gov Clodronate has also been found to directly inhibit the activity of membrane-type 1 matrix metalloproteinase (MT1-MMP). nih.gov

These techniques are used to determine how clodronate affects the expression of specific genes and the production of their corresponding proteins.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): RT-PCR is used to measure the levels of specific messenger RNA (mRNA) transcripts, providing insight into gene expression. It has been employed to study the effects of clodronate on the expression of genes involved in osteoblast physiology in both primary human osteoblasts and MG-63 cells. medsci.org These studies have shown that clodronate can modulate the expression of genes such as RUNX2, COL1A1, OSX, OSC, BMP2, BMP7, ALP, and RANKL. medsci.org RT-PCR has also been used to detect the expression of the complex "matrix metalloproteinase 9/tissue inhibitor of metalloproteinase" (MMP9/TIMP1) in human osteoclastic cells. nih.govnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used immunological assay to quantify the levels of specific proteins, such as cytokines, in biological samples. In clodronate research, ELISA has been used to measure the secretion of pro-angiogenic cytokines by different cell types. For example, studies have shown that clodronate can decrease the secretion of IL-6 and IL-8 by endothelial cells (RF24) and FGF-2 by macrophages (THP-1). nih.gov

Immunocytochemistry: This technique uses antibodies to visualize the location and distribution of specific proteins within cells. Fluorescent immunocytochemistry has been used to demonstrate that clodronate can downregulate the production of MT1-MMP protein in human MG-63 osteosarcoma cells. nih.gov Immunocytochemistry is also used to assess the activity of tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. nih.govnih.gov

These assays assess the impact of clodronate on the ability of cells to differentiate into more specialized cell types and to perform specific functions.

Tartrate-Resistant Acid Phosphatase (TRAP) Activity: TRAP is an enzyme that is highly expressed in osteoclasts, and its activity is a common marker for osteoclast differentiation and function. Immunocytochemical assays for TRAP activity are used to evaluate the effect of clodronate on osteoclastic cells. nih.govnih.gov

Nodule Formation: In vitro, osteoblasts can form mineralized nodules, which is a key indicator of their bone-forming capacity. The formation of these nodules can be visualized and quantified, often using Alizarin Red S staining, which stains calcium deposits. ugr.es Studies on MG-63 osteoblast-like cells have shown that clodronate can decrease nodule formation, indicating an inhibitory effect on osteoblast differentiation and maturation. ugr.esnih.gov In contrast, other studies on rat bone marrow cells have reported that lower concentrations of clodronate can increase the area of mineralized nodules. researchgate.net

Tube Formation: A critical step in angiogenesis is the ability of endothelial cells to form three-dimensional capillary-like structures, or tubes. In vitro tube formation assays, often performed on a basement membrane matrix like Matrigel, are used to assess the anti-angiogenic potential of compounds. Research has demonstrated that clodronate can significantly impair the ability of endothelial cells (RF24) to form tubes, indicating a direct inhibitory effect on angiogenesis. nih.govnih.govaacrjournals.org

| Assay | Cell Type | Observed Effect of Clodronate | Reference |

|---|---|---|---|

| TRAP Activity | Human Osteoclastic Cells | Inhibited differentiative features | nih.govnih.gov |

| Nodule Formation | MG-63 (Osteoblast-like) | Decreased calcium deposition and nodule formation | ugr.esnih.gov |

| Nodule Formation | Rat Bone Marrow Cells | Increased mineralized nodule area at lower concentrations | researchgate.net |

| Tube Formation | RF24 (Endothelial) | Decreased the number of nodes formed | nih.gov |

| Tube Formation | Endothelial Cells | Inhibited FGF-2-induced capillary-like tube formation | nih.gov |

Gene and Protein Expression Analysis (e.g., RT-PCR, ELISA, Immunocytochemistry)

Ex Vivo and In Vivo Animal Models

Ex vivo and in vivo animal models are indispensable tools for elucidating the mechanisms of action and therapeutic potential of Clodronate(2-). These models allow for the investigation of the compound's effects in a complex biological system, providing insights that are not attainable through in vitro studies alone.

Rodent models, particularly mice and rats, are the most extensively used systems for studying the effects of clodronate, primarily due to their genetic tractability, relatively short lifespan, and the availability of well-characterized disease models that mimic human conditions.

Liposome-encapsulated clodronate is frequently employed in these models to achieve targeted depletion of macrophages, which are phagocytic cells that readily engulf liposomes. This "macrophage suicide" technique has been instrumental in defining the roles of macrophages in a multitude of pathological processes. researchgate.net

In the field of immunology , mouse models of autoimmune hemolytic anemia (AIHA) have demonstrated that clodronate liposomes can significantly reduce the destruction of red blood cells by depleting phagocytic macrophages in the spleen and liver. researchgate.net This effect is rapid, occurring within hours, and can last for one to two weeks, suggesting a potential therapeutic strategy akin to a temporary, medicinal splenectomy. researchgate.net Research in a mouse model of arthritis has shown that clodronate liposomes can inhibit joint inflammation. frontiersin.org This effect is attributed not only to the depletion of monocytes and monocyte-derived macrophages but also to a "stunning" effect on pro-inflammatory neutrophils. frontiersin.org

In oncology , mouse models of ovarian cancer have been used to show that clodronate can inhibit tumor growth and the formation of new blood vessels (angiogenesis). physiology.org Studies in a mouse model of colon cancer found that macrophage depletion via clodronate liposomes led to a significant decrease in tumor number and size. nih.gov

In bone biology , rat models have been utilized to study the impact of clodronate on growing bone. nih.gov These studies have revealed that clodronate treatment can lead to a reduction in trabecular bone volume and thickness in the primary spongiosa, the region of newly formed bone beneath the growth plate. nih.gov In mouse models, long-term macrophage depletion with clodronate liposomes resulted in an increase in trabecular bone volume. mdpi.com

The following table summarizes key findings from rodent models used in clodronate research.

| Disease/Area of Research | Rodent Model | Key Findings with Clodronate(2-) |

| Autoimmune Hemolytic Anemia | Mouse | Decreased red blood cell destruction by depleting macrophages. researchgate.netresearchgate.net |

| Arthritis | Mouse | Inhibited joint inflammation by depleting monocytes and stunning neutrophils. frontiersin.org |

| Ovarian Cancer | Mouse | Inhibited tumor growth and angiogenesis. physiology.org |

| Colon Cancer | Mouse | Reduced tumor number and size. nih.gov |

| Bone Growth and Remodeling | Rat, Mouse | Altered trabecular bone parameters. nih.govmdpi.com |

While rodent models are invaluable, large animal models such as sheep offer distinct advantages in certain areas of clodronate research, particularly in orthopedics and musculoskeletal studies. Their size allows for easier surgical procedures, repeated sampling, and the use of imaging and biomechanical testing techniques that are more directly translatable to human medicine.

Sheep have been employed as a model for exercising horses to investigate the effects of clodronate disodium (B8443419) on bone metabolism. nih.gov Studies have shown that the pharmacokinetic profile of clodronate in juvenile sheep is similar to that in horses, validating their use as a surrogate model. frontiersin.orgfrontiersin.org In one such study, juvenile sheep under a forced exercise regimen were treated with clodronate to assess its impact on serum bone biomarkers, bone mineral density, and microstructure. The results indicated that at the tested dose, clodronate did not have measurable effects on the skeleton of these young, active animals. nih.gov

Sheep have also been used to model antigen-induced arthritis to evaluate the therapeutic potential of intra-articular injections of clodronate liposomes. nih.gov In these studies, researchers were able to demonstrate the uptake of liposomes by macrophages within the inflamed joint lining. nih.gov However, a single intra-articular dose of clodronate liposomes did not produce a significant therapeutic effect on joint swelling or histological parameters compared to controls in this specific large animal model of arthritis. nih.gov

The use of sheep models provides critical data on the effects of clodronate in a larger, more physiologically complex system, bridging the gap between small animal research and potential clinical applications.

A primary application of clodronate in research is the depletion of macrophages to study their role in health and disease. Therefore, accurate assessment of cellular infiltration and depletion in tissues is a critical methodological component of these studies. A combination of techniques is typically employed to quantify and visualize the changes in cell populations following clodronate administration.

Flow Cytometry: This technique is used to analyze cell suspensions from tissues (e.g., spleen, bone marrow, lung) or fluids (e.g., blood, bronchoalveolar lavage fluid). Cells are labeled with fluorescently tagged antibodies that bind to specific cell surface markers. For macrophages, a common marker is F4/80. For neutrophils, the marker Ly-6G is often used. Flow cytometry allows for the precise quantification of different cell populations, confirming the extent of macrophage depletion or changes in other immune cell types. For instance, in a murine model of pneumonia, flow cytometry of lung homogenates showed a significant reduction in F4/80-positive cells in clodronate-treated mice compared to controls.

Immunohistochemistry (IHC) and Immunofluorescence (IF): These methods are used to visualize and localize cells within the context of tissue architecture. Tissue sections are stained with antibodies against specific cellular markers, which are then detected using an enzyme- or fluorophore-based system. This provides spatial information about the depletion of target cells and the infiltration of other cell types. For example, IHC has been used to confirm the depletion of F4/80+ macrophages in the lung and colon and to visualize the increased infiltration of Ly-6G+ neutrophils in the lungs of clodronate-treated mice during infection.

The following table outlines common markers and techniques used to assess cellular changes.

| Technique | Marker(s) | Purpose |

| Flow Cytometry | F4/80, CD68, CD11b | Quantification of macrophage populations in cell suspensions. |

| Flow Cytometry | Ly-6G | Quantification of neutrophil populations. |

| Immunohistochemistry | F4/80, CD11c, CD11b | Visualization and localization of macrophage and dendritic cell depletion in tissue sections. |

| Immunohistochemistry | Ly-6G | Visualization of neutrophil infiltration in tissues. |

| Histological Staining | Hematoxylin & Eosin (H&E) | Assessment of overall tissue inflammation and cellular infiltration. |

Histomorphometry is a quantitative histological technique used to measure various structural and dynamic parameters of bone. It is a crucial methodology in studies investigating the effects of clodronate on bone remodeling and architecture. This analysis is typically performed on undecalcified bone sections, often from the tibia or iliac crest, embedded in plastic.

In studies involving clodronate, histomorphometry provides detailed, quantitative data on how the compound alters bone structure at the microscopic level. For instance, in growing rats treated with clodronate, histomorphometric analysis of the primary spongiosa revealed significant decreases in trabecular bone volume fraction and trabecular thickness compared to control animals. nih.gov Conversely, in a mouse study, long-term macrophage depletion with clodronate liposomes led to histomorphometrically confirmed increases in trabecular bone area and number. mdpi.com

Key static and dynamic parameters measured in bone histomorphometry include:

Trabecular Bone Volume (BV/TV): The fraction of the tissue volume occupied by bone.

Trabecular Thickness (Tb.Th): The average thickness of the trabeculae.

Trabecular Number (Tb.N): The number of trabeculae per unit length.

Trabecular Separation (Tb.Sp): The average distance between trabeculae.

Osteoclast Number (N.Oc/B.Pm) and Surface (Oc.S/BS): The number of osteoclasts per unit of bone perimeter and the fraction of the bone surface covered by osteoclasts, respectively. These are often identified by staining for tartrate-resistant acid phosphatase (TRAP), an enzyme characteristic of osteoclasts. nih.gov

Osteoid Surface (OS/BS) and Volume (OV/BV): Measures of the amount of unmineralized bone matrix.

Mineral Apposition Rate (MAR): A dynamic parameter measured by administering fluorescent labels (e.g., tetracycline) at two different time points, which indicates the rate of new bone formation.

A study on breast cancer patients receiving long-term oral clodronate found no significant differences in osteoid values, mineral apposition rate, or mineralization lag time compared to controls, suggesting that the treatment does not impair the mineralization of newly formed bone.

The table below summarizes key histomorphometric findings from clodronate studies.

| Animal Model | Key Histomorphometric Findings with Clodronate(2-) | Reference |

| Growing Rats | Decreased trabecular bone volume fraction and trabecular thickness. | nih.gov |

| Adult Mice | Increased trabecular bone area and number; decreased osteoclast surface and number. | mdpi.com |

The inflammatory response is orchestrated by a complex network of signaling molecules, including cytokines and other inflammatory mediators. Analyzing the levels of these molecules is essential for understanding how clodronate modulates inflammation in various disease models.

In animal studies, the expression and concentration of these mediators are typically measured in tissues, serum, or other biological fluids. Common techniques include:

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used quantitative immunoassay to measure the concentration of specific proteins, such as cytokines, in fluid samples like serum or bronchoalveolar lavage fluid. In a mouse model of cigarette smoke-induced inflammation, ELISA was used to show that macrophage depletion by clodronate significantly reduced the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in the lungs.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): This technique measures the expression of genes encoding for inflammatory mediators at the messenger RNA (mRNA) level in tissue samples. For example, in a mouse model of non-alcoholic steatohepatitis, qRT-PCR analysis revealed that clodronate treatment significantly reduced the hepatic gene expression of Nlrp3, Il1β, and Tnfα. Similarly, in a psoriasis mouse model, qRT-PCR showed that clodronate administration led to decreased expression of IL-1α, IL-6, IL-23, and TNFα.

Western Blotting: This method is used to detect and quantify specific proteins in a sample. It can be used to analyze the expression of inflammatory proteins within tissue homogenates.

The analysis of these mediators provides a molecular understanding of the anti-inflammatory effects of clodronate. For instance, the reduction in pro-inflammatory cytokines like TNF-α and IL-1β after clodronate treatment supports the critical role of macrophages in producing these key drivers of inflammation.

The following table presents examples of inflammatory mediators analyzed in clodronate studies.

| Mediator | Method of Analysis | Model System | Finding with Clodronate(2-) |

| TNF-α, IL-1β, IL-6 | ELISA, qRT-PCR | Mouse models of lung inflammation, steatohepatitis, psoriasis. | Decreased levels/expression. |

| Nlrp3 | qRT-PCR | Mouse model of steatohepatitis. | Decreased gene expression. |

| MCP-1 (CCL2) | ELISA | Mouse model of lung inflammation. | Decreased levels. |

| F4/80 (EMR1) | qRT-PCR | Mouse model of steatohepatitis. | Decreased gene expression. |

The gut microbiome, the vast community of microorganisms residing in the gastrointestinal tract, is increasingly recognized as a key player in modulating host immunity and disease susceptibility. Investigating the impact of therapeutic agents like clodronate on the gut microbiome is a growing area of research.

The primary method used for microbial profiling in disease models is 16S rRNA gene sequencing . The 16S ribosomal RNA (rRNA) gene is present in all bacteria and contains both highly conserved and variable regions. By sequencing the variable regions, researchers can identify the different types of bacteria present in a sample (e.g., feces) and determine their relative abundance, providing a snapshot of the microbial community structure.

A study using the azoxymethane/dextran sodium sulfate (B86663) (AOM/DSS) mouse model of colon cancer investigated the effects of macrophage depletion by clodronate on both tumorigenesis and the gut microbiota. nih.govnih.govmdpi.com Fecal samples were collected, and 16S rRNA sequencing was performed. The results showed that clodronate treatment significantly altered the gut microbiota profile. nih.govnih.govmdpi.com

Key findings from this research include:

A significant increase in the relative abundance of the Firmicutes phylum in the clodronate-treated group compared to the control group. nih.govmdpi.com

Within the Firmicutes phylum, the families Lactobacillaceae and Clostridiaceae were significantly increased in the clodronate-treated mice. nih.govmdpi.com

These findings are particularly noteworthy because decreases in Firmicutes have been previously reported in inflammatory bowel disease and colorectal cancer. mdpi.com The alteration of the gut microbiota composition by clodronate suggests a complex interplay between host macrophages, the microbial community, and disease progression, opening new avenues for understanding the compound's mechanism of action. mdpi.com

Pre Clinical Investigations and Research Models of Clodronate 2

Bone Remodeling and Osteoclast Research

The primary pharmacological action of clodronate is the inhibition of bone resorption, which is mediated through its effects on osteoclasts, the cells responsible for bone breakdown. nih.gov

Pre-clinical studies have examined the influence of clodronate on the structural and geometric properties of bone. In growing rats, clodronate treatment resulted in notable changes to the bone microarchitecture, including a decrease in trabecular bone volume fraction and trabecular thickness. madridge.org The treatment also led to thinner and more irregularly oriented subchondral trabeculae. madridge.org Comparative studies in rapidly growing male mice treated with various bisphosphonates found that clodronate led to a 1.3- to 1.6-fold increase in trabecular bone volume compared to controls. nih.gov This effect was less pronounced than that of nitrogen-containing bisphosphonates like alendronate and zoledronate. nih.gov In the same study, clodronate treatment was shown to increase cortical thickness and the cortical area fraction at the mid-diaphysis of the femur. nih.gov However, not all animal models have shown significant effects. A study using an exercising, juvenile large animal model (sheep) found that clodronate disodium (B8443419) did not produce measurable effects on bone microstructure, bone mineral density, or serum bone biomarkers, which may be related to the lower relative dose used in large animals. plos.org

| Animal Model | Key Parameter | Finding | Citation |

|---|---|---|---|

| Growing Rats | Trabecular Bone Volume & Thickness | Significantly lower values for trabecular bone volume fraction and trabecular thickness compared to controls. | madridge.org |

| Growing Mice | Trabecular Bone Volume | 1.3- to 1.6-fold higher trabecular bone volume compared to control mice. | nih.gov |

| Growing Mice | Cortical Thickness (Ct.Th) | Increased Ct.Th compared to untreated mice. | nih.gov |

| Exercising Juvenile Sheep | Bone Microstructure (TC biopsies) | No measurable effects on bone volume fraction, trabecular thickness, or trabecular number attributed to the treatment. | plos.org |

Clodronate has been investigated for its potential to prevent bone loss in animal models mimicking human osteoporosis. nih.govnih.gov The most common of these is the ovariectomy (OVX) model, which simulates postmenopausal osteoporosis by inducing estrogen deficiency, leading to increased bone resorption and subsequent bone loss. researchgate.net In a validated OVX model in C3H/HeJ mice, which replicates many features of human post-menopausal osteoporosis including reduced bone volume and increased cortical porosity, osteal macrophages were found to be increased and located near osteoclasts. researchgate.net This study suggests a role for these macrophages in supporting osteoclastic bone resorption. researchgate.net The established anti-resorptive properties of clodronate, by inhibiting osteoclast activity and survival, provide the rationale for its use in these models to prevent the accelerated bone loss associated with estrogen deficiency. nih.govnih.gov

Effects on Bone Microarchitecture in Animal Studies

Immunomodulation and Inflammatory Disease Models

Beyond its effects on bone, clodronate, particularly when encapsulated in liposomes, is widely used as an experimental tool to deplete macrophage populations. nih.govcapes.gov.br This has allowed researchers to investigate the role of these phagocytic cells in various inflammatory and autoimmune disease models.

The role of macrophages in the pathogenesis of rheumatoid arthritis (RA) has been extensively studied using clodronate liposomes to achieve their depletion in animal models. rupress.orgresearchgate.net In various experimental arthritis models, macrophages are found in abundance in the inflamed synovial tissue and are considered central to the progression of inflammation and joint destruction. oup.com Studies in mouse and rat models of RA have consistently shown that the depletion of macrophages with clodronate liposomes leads to a significant reduction in joint inflammation, swelling, and the prevention of joint destruction. researchgate.netoup.comnih.gov For instance, in a mouse model of RA, macrophage depletion was associated with a decreased arthritis score and less inflammatory cell infiltration in the articular cavity. nih.gov Similarly, in a rat model of antigen-induced arthritis, treatment with clodronate liposomes eliminated synovial macrophages, which was associated with reduced inflammation and ameliorated joint destruction. oup.com However, a study in a large animal model (sheep) of antigen-induced arthritis did not demonstrate a therapeutic effect from a single intra-articular injection of clodronate liposomes. clinexprheumatol.org

| Animal Model | Clodronate Formulation | Key Findings | Citation |

|---|---|---|---|

| BALB/c Mouse RA Model | Clodronate Liposomes (Clo-lip) | Significantly reduced arthritis score; less inflammatory cell infiltration in the articular cavity; fewer CD68+ macrophages in synovial cells. | nih.gov |

| Rat Antigen-Induced Arthritis (AIA) | Clodronate in Small Unilamellar Vesicles (SUVc) | Eliminated synovial macrophages (ED1+, ED2+, ED3+); significantly reduced knee swelling and joint destruction. | oup.com |

| K/BxN Serum Transfer Arthritis (STA) Mouse Model | Clodronate Liposomes | Almost complete inhibition of arthritis, though recent findings suggest effects may also involve neutrophils. | rupress.org |

| Sheep Antigen-Induced Arthritis Model | Clodronate Liposomes | A single intra-articular injection showed no therapeutic effect on joint diameter or histologic score compared to saline liposomes. | clinexprheumatol.org |

Clodronate liposomes have been employed to explore the function of macrophages in models of neurological disorders, including experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, and spinal cord injury (SCI). nih.govcapes.gov.br In SCI models, the infiltration of hematogenous macrophages is associated with secondary injury processes. frontiersin.orgnih.gov Research has shown that systemic depletion of these macrophages using clodronate liposomes reduces their infiltration at the injury site, decreases axonal dieback, and lessens the formation of the fibrotic scar. frontiersin.orgnih.gov This reduction in fibrosis was associated with increased axonal growth into the injury site. nih.gov In a novel mouse model of demyelinating encephalomyelitis, the administration of clodronate liposomes to deplete circulating monocytes and dendritic cells resulted in a delayed onset, reduced incidence, and less severe disease. aai.org These studies underscore the utility of clodronate-mediated macrophage depletion in investigating the inflammatory components of neurological damage and repair. nih.govfrontiersin.orgaai.org

| Neurological Model | Animal | Key Findings on Pathology/Recovery | Citation |

|---|---|---|---|

| Spinal Cord Injury (SCI) | Rat/Mouse | Reduced infiltration of hematogenous macrophages; decreased axonal dieback. | frontiersin.orgnih.gov |

| Spinal Cord Injury (SCI) | Mouse | Significantly reduced fibrotic scar formation; increased axonal growth into the fibrotic scar. | nih.gov |

| Demyelinating Encephalomyelitis (CCL2/Flt3L model) | Mouse | Delayed disease onset; reduced disease incidence and severity. | aai.org |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse/Rat | Used as a tool to study the role of macrophages in the disease process. | nih.govcapes.gov.br |

Research in Autoantibody-Mediated Disorder Models (e.g., immune thrombocytopenic purpura)

Clodronate, particularly when encapsulated in liposomes, has been investigated as a therapeutic strategy in animal models of autoantibody-mediated disorders like immune thrombocytopenic purpura (ITP). nih.govnih.govtandfonline.comcapes.gov.brresearchgate.net The core mechanism explored in this research is the depletion of macrophages, primarily in the spleen and liver, which are key players in the destruction of antibody-coated platelets. nih.govnih.gov

In a mouse model of ITP, the administration of liposome-encapsulated clodronate led to the depletion of splenic and hepatic macrophages. nih.gov This intervention resulted in a rapid recovery of platelet counts. nih.govresearchgate.net Studies have shown that even at low doses, liposomal clodronate can increase platelet counts to safe levels within 18 hours of treatment. nih.govresearchgate.net Furthermore, the treatment was found to decrease the bleeding time in thrombocytopenic mice, indicating that the remaining circulating platelets have enhanced hemostatic capabilities. nih.govresearchgate.net

Research has also delved into the broader immunological effects of this approach. While clodronate-treated mice showed similar antibody titers against foreign red blood cells, the antibody-dependent cell-mediated cytotoxicity carried out by splenocytes was reduced. nih.gov This suggests a targeted effect on the cellular mechanisms of platelet destruction without broadly compromising humoral immunity. nih.gov The findings from these preclinical models suggest that macrophage depletion using liposomal clodronate could be a viable approach for managing ITP, especially when a rapid increase in platelet count is the primary objective. nih.govresearchgate.net Similar positive outcomes have been observed in a large-animal spontaneous model of autoimmune hemolytic anemia (AIHA) in dogs, where liposomal clodronate blocked the clearance of opsonized red blood cells. nih.gov

Table 1: Summary of Key Research Findings in Autoantibody-Mediated Disorder Models

| Model System | Key Findings | Reference |

|---|---|---|

| Mouse model of Immune Thrombocytopenic Purpura (ITP) | Depletion of splenic and hepatic macrophages by liposome-encapsulated clodronate. | nih.gov |

| Mouse model of ITP | Rapid recovery of platelet count and decreased bleeding time. | nih.govresearchgate.net |

| Mouse model of ITP | Reduced antibody-dependent cell-mediated cytotoxicity by splenocytes. | nih.gov |

| Dog model of spontaneous Autoimmune Hemolytic Anemia (AIHA) | Blocked clearance of opsonized red blood cells and improved survival times. | nih.gov |

Investigations in Endometriosis Models

The role of macrophages in the pathophysiology of endometriosis has led to investigations using clodronate to deplete these immune cells in preclinical models. mdpi.comfrontiersin.org Endometriosis is characterized by the growth of endometrial-like tissue outside the uterus, a process in which inflammation and immune cells, particularly macrophages, are thought to play a significant role. mdpi.comfrontiersin.org

In experimental mouse models of endometriosis, the intraperitoneal injection of clodronate encapsulated in liposomes has been used to selectively target and eliminate macrophages. frontiersin.org Research has shown that in the absence of macrophages, while syngeneic endometrial tissue can still adhere to and infiltrate the peritoneal layer, the subsequent growth of these ectopic lesions is significantly hampered. frontiersin.org This suggests that macrophages are crucial for the establishment and development of endometriotic lesions. mdpi.com

Studies have demonstrated that macrophage depletion via clodronate liposomes leads to a significant reduction in the weight and growth of endometriotic lesions. mdpi.comfrontiersin.org This effect is associated with a decrease in the formation of blood vessels within the lesions. frontiersin.org Furthermore, research has linked macrophage presence to endometriosis-associated pain. In mouse models, depletion of peritoneal macrophages with clodronate liposomes reversed abnormal pain behaviors. frontiersin.org This behavioral improvement was accompanied by a reduction in inflammatory markers like TNF-α and COX-2 in the spinal cord and brain, suggesting a link between peripheral macrophages and central pain sensitization in endometriosis. amegroups.org

Table 2: Research Findings of Clodronate in Endometriosis Models

| Model System | Intervention | Key Findings | Reference |

|---|---|---|---|

| Mouse model | Intraperitoneal injection of liposomal clodronate | Inhibited growth of endometriotic lesions. | frontiersin.org |

| Mouse model | Macrophage depletion | Significant reduction in the weight of endometriotic lesions. | mdpi.com |

| Mouse model | Macrophage depletion | Reduced blood vessel formation in lesions. | frontiersin.org |

| Mouse model | Peritoneal macrophage depletion | Reversed abnormal pain behavior and reduced central inflammatory markers (TNF-α, COX-2). | frontiersin.orgamegroups.org |

| Rat model | Local injection of liposomal alendronate (another bisphosphonate) | Jeopardized initiation and growth of endometriotic lesions. | frontiersin.org |

Role in Vascular Repair and Restenosis Models

Clodronate has been investigated in animal models of vascular injury and repair, specifically focusing on its potential to reduce neointimal formation and restenosis following procedures like balloon angioplasty. nih.govahajournals.orgahajournals.org The underlying hypothesis is that by depleting macrophages, which are key mediators of the inflammatory response to vascular injury, the excessive cellular proliferation that leads to restenosis can be attenuated. nih.govahajournals.org

In both rat and hypercholesterolemic rabbit models, systemic administration of liposomal clodronate was shown to suppress neointimal hyperplasia after balloon injury. nih.govahajournals.orgresearchgate.net This effect was achieved without adverse effects. The treatment led to a reduction in the number of circulating monocytes and decreased macrophage infiltration into the injured arterial walls. nih.gov

The reduction in macrophage presence had several downstream effects. It was associated with decreased proliferation of smooth muscle cells, which are a major component of neointimal lesions. nih.gov Furthermore, clodronate treatment led to a reduction in the transcription and production of the pro-inflammatory cytokine interleukin-1beta (IL-1β) and diminished the activity of matrix metalloproteinase-2 (MMP-2), an enzyme involved in tissue remodeling. nih.govresearchgate.net These findings underscore the pivotal role of macrophages in the process of vascular repair after mechanical injury and suggest that their transient inactivation with liposomal clodronate could be a strategy to prevent restenosis. nih.govahajournals.orgahajournals.org

Table 3: Effects of Clodronate in Vascular Repair and Restenosis Models

| Animal Model | Key Observed Effects of Liposomal Clodronate | Reference |

|---|---|---|

| Rat and Rabbit | Suppressed neointimal hyperplasia after balloon injury. | nih.govahajournals.orgresearchgate.net |

| Rat and Rabbit | Reduced number of blood monocytes and decreased macrophage infiltration in injured arteries. | nih.gov |

| Rat and Rabbit | Decreased smooth muscle cell proliferation. | nih.gov |

| Rabbit | Reduced interleukin-1beta (IL-1β) transcription and production. | nih.govresearchgate.net |

| Rabbit | Decreased matrix metalloproteinase-2 (MMP-2) activity. | nih.govresearchgate.net |

Cancer Research and Tumor Microenvironment Studies

Targeting Tumor-Associated Macrophages (TAMs) in Preclinical Cancer Models

The depletion of tumor-associated macrophages (TAMs) using clodronate has been a significant area of cancer research. thno.org TAMs are a major component of the tumor microenvironment and are generally considered to promote tumor growth and progression. mdpi.comspandidos-publications.com Liposome-encapsulated clodronate is a widely used tool to selectively eliminate these phagocytic cells in preclinical models. mdpi.comresearchgate.netuzh.ch

In various mouse models of cancer, including melanoma, teratocarcinoma, rhabdomyosarcoma, and lung adenocarcinoma, the administration of clodronate liposomes has been shown to effectively deplete TAMs. mdpi.comresearchgate.netuzh.chfrontiersin.org This depletion is associated with a range of anti-tumor effects. For instance, in a murine melanoma model, TAM depletion led to a reduction in tumor volume. mdpi.com Similarly, in a chemically induced mouse model of lung adenocarcinoma, the depletion of TAMs resulted in a 50% reduction in tumor burden. frontiersin.org

The mechanism behind these anti-tumor effects is multifaceted. By removing TAMs, the tumor microenvironment is altered. Studies have shown that TAM depletion can lead to a reorganization of immune cells within the tumor, including an increase in the activation of CD8+ T cells, which are critical for anti-tumor immunity. thno.org This highlights the role of TAMs in creating an immunosuppressive niche that clodronate can help to dismantle. thno.org

Table 4: Clodronate-Mediated TAM Depletion in Preclinical Cancer Models

| Cancer Model | Key Findings | Reference |

|---|---|---|

| Murine Melanoma | Depletion of TAMs was associated with a reduction in tumor volume. | mdpi.com |

| Murine Teratocarcinoma and Human Rhabdomyosarcoma | Treatment with clodronate liposomes efficiently depleted TAMs, leading to significant inhibition of tumor growth. | researchgate.netuzh.chnih.gov |

| Chemically Induced Mouse Lung Adenocarcinoma | TAM depletion led to a 50% reduction in tumor burden and attenuated tumor cell proliferation. | mdpi.comfrontiersin.org |

| Mouse Breast Cancer | TAM depletion resulted in a decreased epithelial-to-mesenchymal transition (EMT) signature in cancer cells and increased CD8+ T cell activation. | thno.org |

Inhibition of Tumor Angiogenesis in Animal Models

Clodronate has demonstrated potent anti-angiogenic effects in several preclinical cancer models, largely attributed to its impact on macrophages and endothelial cells within the tumor microenvironment. tandfonline.comnih.govnih.gov Tumor angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. researchfeatures.com

In mouse models of ovarian cancer, clodronate treatment significantly decreased tumor capillary density. tandfonline.comnih.govresearchgate.net This was accompanied by a reduction in the secretion of pro-angiogenic cytokines by both endothelial cells and macrophages. nih.govnih.govresearchgate.net Specifically, clodronate inhibited the secretion of IL-6 and IL-8 by endothelial cells and FGF-2 by macrophages. nih.gov It also directly inhibited endothelial cell migration and the formation of capillary-like tubes, which are crucial steps in the angiogenic process. tandfonline.comnih.govresearchgate.net

The depletion of TAMs, which are a major source of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), is a key mechanism for clodronate's anti-angiogenic activity. researchgate.netuzh.chnih.gov In a murine teratocarcinoma model, the depletion of TAMs by clodronate liposomes resulted in a drastic reduction in blood vessel density in the tumor tissue. researchgate.netuzh.chnih.gov Combining clodronate liposomes with a VEGF-neutralizing antibody produced the strongest anti-tumor effects, highlighting the importance of targeting both macrophages and key angiogenic pathways. uzh.chnih.gov

Table 5: Effects of Clodronate on Tumor Angiogenesis in Animal Models

| Cancer Model | Key Anti-Angiogenic Effects of Clodronate | Reference |

|---|---|---|

| Mouse Ovarian Cancer | Significantly decreased tumor capillary density. | tandfonline.comnih.govresearchgate.net |

| Mouse Ovarian Cancer | Inhibited secretion of pro-angiogenic cytokines (IL-6, IL-8, FGF-2) by endothelial cells and macrophages. | nih.gov |

| In vitro models | Decreased endothelial cell migration and capillary tube formation. | tandfonline.comnih.govresearchgate.net |

| Murine Teratocarcinoma | Drastic reduction in blood vessel density following TAM depletion. | researchgate.netuzh.chnih.gov |

| Colorectal Cancer Mouse Model | Combined with OLFML3 inhibition, clodronate liposomes increased anti-angiogenic effects. | researchfeatures.com |

Effects on Tumor Growth and Metastasis in Preclinical Models

The administration of clodronate, particularly in its liposomal formulation, has been shown to inhibit primary tumor growth and reduce metastasis in a variety of preclinical cancer models. thno.orgspandidos-publications.com These effects are closely linked to the depletion of TAMs and the subsequent modulation of the tumor microenvironment. thno.org

In syngeneic mouse models of ovarian cancer, mice treated with clodronate exhibited a significant decrease in tumor weight and the number of tumor nodules. nih.govresearchgate.net For example, in the ID8-VEGF model, tumor weight was reduced by 80.2%, and in the SKOV3ip1 model, tumor weight decreased by 69.9% and the number of tumor nodules by 69.3%. nih.gov Similarly, in murine F9 teratocarcinoma and human A673 rhabdomyosarcoma models, clodronate liposome (B1194612) therapy led to tumor growth inhibition ranging from 75% to over 92%. uzh.chnih.gov

Beyond inhibiting primary tumor growth, clodronate has also shown efficacy in reducing metastasis. In breast cancer models, the depletion of TAMs by clodronate was associated with a suppressed metastatic potential. thno.org This was linked to a reversal of the epithelial-to-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis. thno.org The broad anti-tumor activity of clodronate across different cancer types in preclinical settings underscores the critical role of macrophages in supporting tumor progression and metastasis. thno.orgspandidos-publications.com

Direct Effects on Cancer Cell Lines in In Vitro Studies

Clodronate (2-), a non-nitrogen-containing bisphosphonate, has demonstrated direct effects on various cancer cell lines in vitro, primarily through the inhibition of cell proliferation and the induction of cell death. These effects are often dose- and time-dependent.

In studies on anaplastic thyroid carcinoma cells (Thena-Nu), clodronate inhibited cell proliferation and reduced the secretion of cytokines. bioscientifica.com A dose of 100 μg/ml showed no inhibition, while 200 μg/ml began to inhibit cell growth after 72 hours of exposure. bioscientifica.com A more significant reduction in cell number was observed with 400 μg/ml of clodronate after 48 hours. bioscientifica.com Similarly, in the human adrenocortical cancer cell line NCI-H295, clodronate caused a dose-dependent decrease in cell viability, with significant effects observed at concentrations of 500 µM and 1000 µM. This anti-proliferative effect was also seen in primary cultures of bovine adrenocortical cells. Flow cytometry analysis revealed that clodronate induces both apoptosis and necrosis in these adrenocortical cancer cells.

Investigations into chondrosarcoma cell lines (HTB-94 and CAL-78) also revealed cytotoxic effects. For the HTB-94 cell line, a high concentration of 1000 μM clodronate significantly reduced cell viability to 75.35% after 72 hours and 60.19% after 96 hours. nih.gov The CAL-78 chondrosarcoma cells showed a similar sensitivity, with a significant reduction in proliferation observed at 1000 μM after 48 hours. nih.gov

The anti-proliferative effects of clodronate have been observed across various other cancer cell lines. Studies on four thyroid carcinoma cell lines (ARO, SW579, WRO, and TT) showed a dose-dependent decrease in cell growth, with the compound being more effective on the slower-growing cell lines. iiarjournals.org In ovarian cancer cell lines like SKOV3, clodronate inhibited cell growth with an IC50 of 3.49–4.39 mM. tandfonline.comnih.gov It also demonstrated antiproliferative activity against the breast cancer cell line T47D and the ovarian carcinoma cell line OVCAR-3 at a concentration of 1000 µM, though it had no such effect on the colon carcinoma cell line HT-29 or the prostate cancer cell line LNCaP. Furthermore, bisphosphonamidate prodrugs of clodronate have been shown to have enhanced anticancer activity in non-small-cell lung cancer cells in vitro. nih.gov

The proposed mechanism for these direct effects involves the intracellular metabolism of clodronate into a non-hydrolyzable ATP analog, adenosine (B11128) 5′-(β,γ-dichloromethylene) triphosphate (AppCCl2p). bioscientifica.comresearchgate.net This metabolite can inhibit mitochondrial ADP/ATP translocase, leading to a disruption of cellular energy metabolism, inhibition of protein synthesis, and ultimately, apoptosis. bioscientifica.comresearchgate.netscielo.br

Table 1: Direct Effects of Clodronate on Various Cancer Cell Lines In Vitro

| Cell Line | Cancer Type | Key Findings | Concentration/Dose | Reference(s) |

|---|---|---|---|---|

| Thena-Nu | Anaplastic Thyroid Carcinoma | Dose- and time-dependent inhibition of cell proliferation. | 200-400 µg/ml | bioscientifica.com |

| NCI-H295 | Adrenocortical Cancer | Dose-dependent decrease in cell viability; induction of apoptosis and necrosis. | 500-1000 µM | |

| HTB-94 | Chondrosarcoma | Reduction of cell viability to 60.19% after 96 hours. | 1000 µM | nih.gov |

| CAL-78 | Chondrosarcoma | Significant reduction of cell proliferation activity. | 1000 µM | nih.gov |

| ARO, SW579, WRO, TT | Thyroid Carcinoma | Dose-dependent decrease in cell growth. | 0.25-2 mM | iiarjournals.org |

| SKOV3 | Ovarian Cancer | Inhibition of cell growth with an IC50 of 3.49–4.39 mM. | Not Applicable | tandfonline.comnih.gov |

| T47D | Breast Cancer | Significant suppression of cell viability. | 1000 µM | |

| OVCAR-3 | Ovarian Carcinoma | Significant suppression of cell viability. | 1000 µM |

Impact on Immune-Microbiota Interactions in Cancer Models

Pre-clinical research highlights the role of clodronate in modulating the interplay between the immune system and the gut microbiota within the context of cancer. A key study utilizing the azoxymethane/dextran sulfate (B86663) sodium (AOM/DSS) mouse model of colorectal cancer (CRC) demonstrated that macrophage depletion via clodronate administration during late-stage tumorigenesis significantly impacts the gut microbiota profile and reduces tumor development. nih.govphysiology.orgnih.gov

In this model, treatment with clodronate liposomes led to a decrease in the number of polyps, particularly large ones (≥1mm), by approximately 36%. physiology.orgnih.govresearchgate.net This reduction in tumor burden was associated with a decrease in the expression of macrophage markers (such as EMR1, IL-6, IL-13, IL-10, and TGFβ) and key transcription factors (like STAT3 and p38 MAPK) linked to CRC in the colon tissue. nih.govphysiology.orgresearchgate.net

Crucially, the administration of clodronate induced significant alterations in the composition of the gut microbiota. nih.gov The most notable change was an increased relative abundance of the Firmicutes phylum. nih.govphysiology.org Specifically, families within this phylum, such as Lactobacillaceae and Clostridiaceae, were found in higher abundance in the clodronate-treated group. physiology.orgresearchgate.net These bacterial families have been previously associated with reduced CRC risk. physiology.org These findings suggest a reciprocal interaction where macrophage depletion alters the gut microbial environment, which in turn may contribute to the observed anti-tumorigenic effects. researchgate.net The study provides evidence supporting the therapeutic potential of targeting macrophages to influence immune-microbiota interactions in cancer treatment. nih.govnih.gov

Table 2: Impact of Clodronate on Gut Microbiota and Tumorigenesis in AOM/DSS Mouse Model

| Parameter | Observation in Clodronate-Treated Group | Implication | Reference(s) |

|---|---|---|---|

| Tumor Number | Decreased by ~36% | Reduced tumor growth | physiology.orgnih.govresearchgate.net |

| Macrophage Markers (e.g., EMR1, IL-6, IL-10) | Decreased gene expression in colon tissue | Indicates effective macrophage depletion and reduced inflammation | physiology.orgresearchgate.net |

| Gut Microbiota (Phylum Level) | Increased relative abundance of Firmicutes | Alteration of gut microbial composition | nih.govphysiology.org |

| Gut Microbiota (Family Level) | Increased abundance of Lactobacillaceae and Clostridiaceae | Shift towards a potentially anti-tumorigenic microbiota profile | physiology.orgresearchgate.net |

Other Experimental Disease Models

Osteoarthritis Pathogenesis and Therapeutic Potential in Models

Clodronate has been investigated in various animal models of osteoarthritis (OA) for its therapeutic potential, demonstrating effects on inflammation, cartilage preservation, and bone remodeling. nih.gov The primary mechanism explored in these models is the depletion of phagocytic cells, particularly synovial macrophages, through the intra-articular administration of clodronate encapsulated in liposomes. nih.gov